molecular formula C12H17BO3 B8200213 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B8200213
M. Wt: 220.07 g/mol
InChI Key: MKCVEYYIUNSTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C12H17BO3 and its molecular weight is 220.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in the study of organophosphorus compounds, producing 3H-1,2-dithiole-3-thiones in nearly quantitative yields (90-95%) (Pedersen & Lawesson, 1974).

  • The synthesized 1,3,2-dioxaborinanes and their complexes with amines may be used for studying intermolecular hydrogen bonds (Balueva et al., 1994).

  • Its reactivity and reactivity-related properties are of interest in scientific research (Chu, Dai, & Wang, 2010).

  • Cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-5-alkyl-1,3,2-dioxaborinane are promising for use in liquid-crystalline mixtures for high information electrooptic display devices (Bezborodov & Lapanik, 1991).

  • Alkyl-1,3,2-dioxaborinanes are used for studying the conformational heterogeneity of 1,3,2-dioxaborinane molecules (Kuznetsov et al., 1978).

  • The reaction of 2-ethoxyvinylphosphonic dichloride with 3-methoxy-2-methylphenol in dioxane produces a complex compound with potential applications in chemical research (Sadykova et al., 2011).

  • Catalytic hydrogenation of 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane (III) can form ethyl and vinyl analogs, and Diels-Alder adducts with hexachlorocyclopen (Woods & Strong, 1967).

  • The interaction of 2-diethylamido-5,5-dimethyl-1,3,2-dioxaphosphorinane with pyrocatechol, pyrogallol, or pyrogallolarene results in the formation of 1,3-bis(5',5'-d (Nifantiev et al., 2005).

  • Chiral isocyanomethylphosphonate synthons like 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane are potentially useful in scientific research applications (Weener et al., 1998).

  • The X-ray crystal structure of 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane reveals a nearly planar 1,3,2-dioxaborinane ring with unusual hydro (Emsley et al., 1989).

  • The structure of 2,(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane reveals an unusual half-chair conformation of the dioxaphosphorinane substituent on a trans-enol ring (Polozov et al., 1995).

  • The reaction of 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane with acetonitrile yields 2,5-dimethyl-4-phenyl-5,6-dihydro1, 3-oxazine in a 50:50 ratio (Kuznetsov et al., 1996).

  • Electron impact-induced rearrangement of 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan leads to the formation of hydrocarbon ions (Brindley & Davis, 1971).

  • The cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters, especially 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, can lead to the (Chaumeil, Signorella, & Drian, 2000).

  • The X-ray crystal structure of this compound reveals significant half-chair distortion of the axially oriented cisenol ring (Polozov, Khotinen, & Klimovitskii, 1996).

  • The synthesized -conjugated polymer is soluble red and has potential applications in scientific research (Sato et al., 2005).

  • The spectroscopic study of 1,3,2-dioxaphosphorinanes with a P=S bond helps understand the conformation of these molecules in solution and the liquid state (Shakirov, Shagidullin, & Arshinova, 1990).

  • Air-stable nickel precatalysts can quantitatively cross-couple aryl sulfamates with aryl neopentylglycolboronates at room temperature in less than 60 minutes (Jezorek et al., 2014).

  • Di-[5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl] disulphide undergoes desulphuration and deoxygenation with triphenylphosphine, producing various products (Edmundson, 1967).

properties

IUPAC Name

2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCVEYYIUNSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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